molecular formula C18H26F2N2O3 B2975355 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid CAS No. 1048012-38-9

4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid

Cat. No.: B2975355
CAS No.: 1048012-38-9
M. Wt: 356.414
InChI Key: UAMVQSCENRIJKN-UHFFFAOYSA-N
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Description

4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by its unique structure, which includes both difluorophenyl and ethylhexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-difluoroaniline, which is then reacted with 2-ethylhexylamine under controlled conditions to form the corresponding amide. This intermediate is further subjected to a series of reactions, including acylation and oxidation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand protein-ligand interactions or as a precursor for designing bioactive molecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through halogen bonding, while the ethylhexyl group may influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dichlorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
  • 4-((2,4-Difluorophenyl)amino)-2-((2-methylhexyl)amino)-4-oxobutanoic acid
  • 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxopentanoic acid

Uniqueness

Compared to similar compounds, 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is unique due to the specific combination of its functional groups. The presence of both difluorophenyl and ethylhexyl groups provides a distinct balance of electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(2,4-difluoroanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F2N2O3/c1-3-5-6-12(4-2)11-21-16(18(24)25)10-17(23)22-15-8-7-13(19)9-14(15)20/h7-9,12,16,21H,3-6,10-11H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMVQSCENRIJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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